TRC051384
Overview
Description
N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including morpholine, pyridine, and urea, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
TRC051384, also known as N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea, is a potent inducer of heat shock protein 70 (HSP70) and has been studied for its potential therapeutic applications .
Target of Action
The primary target of this compound is the heat shock protein 70 (HSP70) . HSP70 is a molecular chaperone involved in protein folding and protection against cellular stress .
Mode of Action
this compound induces the expression of HSP70 in a dose-dependent manner . It increases HSP70 mRNA in HeLa cells and primary rat mixed neurons when used at concentrations of 6.3 and 12.5 µM . It also activates the transcription factor heat shock factor 1 (HSF1), which is responsible for the upregulation of HSP70 .
Biochemical Pathways
The induction of HSP70 by this compound involves the activation of HSF1 . This results in elevated chaperone and anti-inflammatory activity, which can protect cells from various forms of stress .
Result of Action
this compound exhibits protective effects against neuronal trauma via inhibition of necroptosis . Necroptosis is a form of programmed cell death that occurs under conditions of extreme stress . By inducing HSP70, this compound can inhibit this process and protect neurons from damage .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in a rat model of transient ischemic stroke, this compound was shown to significantly reduce stroke-associated neuronal injury and disability even when administered 8 hours post onset of ischemia . This suggests that the timing of administration in relation to the onset of stress or injury can impact the compound’s effectiveness .
Biochemical Analysis
Biochemical Properties
TRC051384 plays a significant role in biochemical reactions. It dose-dependently induces HSP70B mRNA by several hundred folds in both HeLa and rat primary mixed neurons . The compound interacts with the transcription factor heat shock factor 1 (HSF1), resulting in a significant dose-dependent increase in HSF1 transcriptional activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting necroptosis, a form of programmed cell death . This inhibition results in protective effects against neuronal trauma . Furthermore, this compound can reduce apoptosis and prevent a decrease in the mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HSP70 and HSF1 . This compound activates HSF1, which in turn induces the production of HSP70 . This induction of HSP70 results in elevated chaperone and anti-inflammatory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, treatment with this compound significantly reduces stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia . Significant improvement in survival is observed with this compound treatment initiated at 4 hours after ischemia onset .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, all vehicle and compound treated animals were studied for 7 days post reperfusion
Metabolic Pathways
It is known that the induction of HSP70 by this compound involves HSF1 activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine derivative: This step involves the reaction of 4-morpholinylpyridine with an appropriate aldehyde under acidic conditions to form the desired pyridine derivative.
Coupling with phenyl isocyanate: The pyridine derivative is then reacted with phenyl isocyanate to form the urea linkage.
Introduction of the morpholine group: The final step involves the reaction of the intermediate product with morpholine under basic conditions to introduce the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea: Similar in structure but may have different substituents on the morpholine or pyridine rings.
N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]carbamate: Contains a carbamate group instead of a urea group.
N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]amide: Features an amide group in place of the urea group.
Uniqueness
The uniqueness of N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTSPANZQDCPLB-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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